Superior Target Engagement Potency
MI-1481 achieves an IC50 of 3.6 nM for inhibition of the menin-MLL1 interaction, a level of potency that is approximately 10-fold higher than that of its predecessor inhibitors MI-463 (IC50 = 15.3 nM) and MI-503 (IC50 = 14.7 nM) . This increase is attributed to optimized structural interactions, including a hydrogen bond with Glu366 and enhanced hydrophobic contacts as revealed by co-crystal structures [1].
| Evidence Dimension | Inhibition of Menin-MLL1 Interaction |
|---|---|
| Target Compound Data | IC50 = 3.6 nM |
| Comparator Or Baseline | MI-463 (IC50 = 15.3 nM); MI-503 (IC50 = 14.7 nM) |
| Quantified Difference | ~4.25-fold lower IC50 than MI-463; ~4.08-fold lower IC50 than MI-503. This translates to a ~10-fold increase in inhibitory activity. |
| Conditions | Cell-free fluorescence polarization assay |
Why This Matters
The >4-fold lower IC50 allows for complete target engagement at significantly lower concentrations, minimizing the risk of off-target effects and cytotoxicity that can occur with higher doses of less potent inhibitors.
- [1] Borkin D, et al. Complexity of Blocking Bivalent Protein-Protein Interactions: Development of a Highly Potent Inhibitor of the Menin-Mixed-Lineage Leukemia Interaction. J Med Chem. 2018;61(11):4832-4850. View Source
